

# Toxicological Profile of Fenothiocarb in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Fenothiocarb |           |  |  |
| Cat. No.:            | B1672524     | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The detailed proprietary study reports containing full experimental protocols are not publicly accessible. Therefore, the experimental methodologies described herein are based on regulatory guidelines and summaries from assessment reports.

# **Executive Summary**

**Fenothiocarb** is a thiocarbamate acaricide. Its toxicological profile in mammals has been evaluated through a comprehensive battery of studies, including acute, sub-chronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity assessments. The primary target organs identified are the liver, specifically the intrahepatic portal vein, and the hematopoietic system. This document provides a detailed summary of the available toxicological data, outlines the probable experimental protocols based on international guidelines, and visualizes the toxicological pathways and experimental workflows.

# **Quantitative Toxicology Data**

The following tables summarize the key quantitative toxicological endpoints for **Fenothiocarb**, primarily derived from the risk assessment report by the Food Safety Commission of Japan (FSCJ).[1]

Table 1: Acute and Short-Term Toxicity



| Study Type             | Species | Route | LD50 / LC50          | Key<br>Findings            | Reference         |
|------------------------|---------|-------|----------------------|----------------------------|-------------------|
| Acute Oral<br>Toxicity | Rat     | Oral  | >2000 mg/kg<br>bw    | Low acute toxicity         | FSCJ<br>Report[1] |
| Subacute<br>Toxicity   | Rat     | Oral  | NOAEL: Not specified | Effects on blood and liver | FSCJ<br>Report[1] |
| Subacute<br>Toxicity   | Mouse   | Oral  | NOAEL: Not specified | Effects on blood and liver | FSCJ<br>Report[1] |

Table 2: Chronic Toxicity and Carcinogenicity

Table 3: Reproductive and Developmental Toxicity



| Study Type                                     | Species | NOAEL<br>(Maternal) | NOAEL<br>(Developme<br>ntal) | Key<br>Findings                                                           | Reference   |
|------------------------------------------------|---------|---------------------|------------------------------|---------------------------------------------------------------------------|-------------|
| Two-<br>Generation<br>Reproductive<br>Toxicity | Rat     | 13 mg/kg<br>bw/day  | 13 mg/kg<br>bw/day           | Decreased<br>number of<br>corpora lutea<br>and<br>implantations.          | FSCJ Report |
| Development<br>al Toxicity                     | Rat     | Toxic doses         | Not specified                | External malformation s (e.g., encephalocel e) at maternally toxic doses. | FSCJ Report |
| Development<br>al Toxicity                     | Rabbit  | Not specified       | Not specified                | No<br>teratogenic<br>effects<br>reported.                                 | FSCJ Report |

Table 4: Genotoxicity



| Assay                                 | Test System               | Metabolic<br>Activation | Result   | Reference   |
|---------------------------------------|---------------------------|-------------------------|----------|-------------|
| DNA Repair Test                       | Not specified             | Not specified           | Negative | FSCJ Report |
| Reverse<br>Mutation Test<br>(Ames)    | Salmonella<br>typhimurium | With & Without          | Negative | FSCJ Report |
| In vitro<br>Chromosomal<br>Aberration | Mammalian Cells           | With                    | Positive | FSCJ Report |
| Host-Mediated<br>Assay                | Not specified             | N/A                     | Negative | FSCJ Report |
| Bone Marrow<br>Micronucleus<br>Test   | Mouse (oral)              | N/A                     | Positive | FSCJ Report |

# **Experimental Protocols**

The following are detailed methodologies for key experiments, constructed based on standard OECD and regulatory guidelines, and incorporating specific information available for **Fenothiocarb**.

## **One-Year Chronic Oral Toxicity Study in Dogs**

- Test Guideline: Based on OECD Guideline 452 (Chronic Toxicity Studies).
- Test System: Beagle dogs, typically used as the non-rodent species in pesticide toxicology testing.
- Animal Husbandry: Animals are housed individually in environmentally controlled rooms with a 12-hour light/dark cycle. Standard canine diet and water are provided ad libitum, except for fasting periods for blood collection.
- Dose Administration: Fenothiocarb is administered orally, likely via gelatin capsules, once daily for 52 weeks.



- Dose Groups: At least three dose levels and a concurrent control group (receiving empty capsules) are used. The lowest dose should not induce any observable toxicity (to establish the NOAEL), while the highest dose should induce clear toxicity but not mortality.
- Endpoints Evaluated:
  - Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
     Detailed examinations are performed weekly.
  - Body Weight and Food Consumption: Recorded weekly.
  - Ophthalmology: Examinations conducted pre-test and at termination.
  - Hematology and Clinical Chemistry: Blood samples are collected at pre-test, 3, 6, and 12 months. Parameters likely include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and serum chemistry (liver enzymes, kidney function markers, etc.).
  - Urinalysis: Conducted at similar intervals to blood collection.
  - Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
  - Organ Weights: Key organs are weighed.
  - Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. For **Fenothiocarb**, special attention would be given to the liver and portal vein.
- Specifics for **Fenothiocarb**: The key finding was the intimal thickening of intrahepatic portal vein branches and anemia. The NOAEL was established at 1.5 mg/kg bw/day.

#### **Two-Generation Reproductive Toxicity Study in Rats**

- Test Guideline: Based on OECD Guideline 416 (Two-Generation Reproduction Toxicity).
- Test System: Wistar or Sprague-Dawley rats.
- Experimental Design:



- F0 Generation: Young adult male and female rats (P generation) are administered
   Fenothiocarb, typically in the diet, for a pre-mating period of approximately 10 weeks.
   They are then mated to produce the F1 generation. Dosing continues through gestation and lactation.
- F1 Generation: After weaning, selected F1 offspring continue to receive the test substance in their diet. They are raised to maturity and mated to produce the F2 generation.
- Dose Groups: At least three dose levels and a concurrent control group.
- Endpoints Evaluated:
  - Parental Animals (F0 and F1): Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, and parturition. At termination, a full necropsy and histopathology of reproductive organs are performed.
  - Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weight from birth to weaning, and developmental landmarks. Selected weanlings undergo necropsy.
- Specifics for Fenothiocarb: A decrease in the mean number of corpora lutea and implantations was observed. The NOAEL for both parental and offspring toxicity was 13 mg/kg bw/day.

#### In Vitro Mammalian Chromosomal Aberration Test

- Test Guideline: Based on OECD Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test).
- Test System: A cultured mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.
- Methodology:
  - Exposure: CHO cells are exposed to at least three concentrations of **Fenothiocarb** for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix from rat liver). A long-duration exposure (e.g., 24 hours) without S9 is also conducted.



- Metaphase Arrest: Following exposure and a recovery period, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
- Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).
- Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- Specifics for Fenothiocarb: The test was positive with metabolic activation, indicating that a
  metabolite of Fenothiocarb is likely responsible for the clastogenic effect.

### In Vivo Mammalian Erythrocyte Micronucleus Test

- Test Guideline: Based on OECD Guideline 474 (Mammalian Erythrocyte Micronucleus Test).
- Test System: Mice are typically used.
- Dose Administration: Fenothiocarb is administered to the animals, usually by oral gavage, once or twice.
- Methodology:
  - Sample Collection: At appropriate intervals after dosing (e.g., 24 and 48 hours), bone marrow is extracted from the femur.
  - Slide Preparation: The bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
  - Analysis: A large number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.
- Specifics for Fenothiocarb: A positive result was obtained in mice following oral administration. However, the FSCJ report notes that this may be attributable to hypothermia and not directly related to carcinogenicity.



# **Mechanism of Toxicity and Visualizations**

The precise molecular mechanisms underlying **Fenothiocarb**'s toxicity are not fully elucidated in the public literature. However, based on the observed pathologies, a logical progression of events can be postulated.

# **Proposed Pathological Pathway of Fenothiocarb Toxicity**



Click to download full resolution via product page

Caption: Proposed pathway for **Fenothiocarb**-induced toxicity in mammals.

# **Experimental Workflow for a Two-Generation Reproductive Toxicity Study**





Click to download full resolution via product page

Caption: Workflow for a typical two-generation reproductive toxicity study.



## **Logical Relationship for Genotoxicity Findings**



Click to download full resolution via product page

Caption: Logical relationship of **Fenothiocarb**'s genotoxicity findings.

### **Discussion**

The toxicological data on **Fenothiocarb** indicate a moderate order of toxicity following repeated exposure. The primary adverse effects observed in mammals are intimal thickening of the intrahepatic portal vein branches and anemia.

The positive result in the in vitro chromosomal aberration test with metabolic activation suggests that a metabolite of **Fenothiocarb** is genotoxic. This is further supported by the positive in vivo micronucleus test in mice. However, the lack of carcinogenicity in long-term studies in both rats and mice suggests that the genotoxic potential observed may not translate to a carcinogenic risk under the conditions of those studies. The FSCJ report hypothesizes that the positive micronucleus test result could be an artifact of hypothermia.

The reproductive toxicity findings, specifically the decrease in corpora lutea and implantations in rats, indicate a potential for effects on female fertility at higher doses. The observation of external malformations in rat fetuses only at maternally toxic doses suggests that **Fenothiocarb** is not a primary teratogen.

The mechanism behind the intimal thickening of the portal vein is not well-defined in the available literature. It could be hypothesized that a reactive metabolite, formed in the liver, causes local endothelial damage, leading to an inflammatory and proliferative response that results in the observed thickening. This vascular effect is a specific and somewhat unusual toxicity that warrants further investigation to understand the underlying molecular events.



Similarly, the mechanism of anemia is not fully characterized. It could be a result of direct effects of **Fenothiocarb** or its metabolites on red blood cells or their precursors in the bone marrow, or it could be an indirect consequence of the hepatic effects.

### Conclusion

Fenothiocarb exhibits a distinct toxicological profile in mammals, with the liver and hematopoietic system being the primary targets. The NOAEL of 1.5 mg/kg bw/day from the one-year dog study is the most sensitive endpoint for chronic exposure. While there is evidence of genotoxicity, this does not appear to translate to carcinogenicity. The unique vascular toxicity in the liver is a key characteristic of this compound. For professionals in drug development, the specific hepatic and hematological toxicities of Fenothiocarb highlight the importance of thorough histopathological and hematological monitoring in preclinical safety assessments of related chemical structures. Further research is needed to elucidate the precise molecular mechanisms of Fenothiocarb's toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fsc.go.jp [fsc.go.jp]
- To cite this document: BenchChem. [Toxicological Profile of Fenothiocarb in Mammals: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672524#toxicological-profile-of-fenothiocarb-in-mammals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com